molecular formula C14H16BrN3O4S B2805312 5-bromo-2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1049495-28-4

5-bromo-2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2805312
CAS No.: 1049495-28-4
M. Wt: 402.26
InChI Key: NNMIIJAVTSETJH-UHFFFAOYSA-N
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Description

5-bromo-2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound known for its diverse applications in scientific research, especially in fields such as chemistry, biology, and medicine. The unique structure of this compound allows it to participate in various chemical reactions and interact with different biological targets, making it an area of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step reactions, which can be outlined as follows:

  • Synthesis of the Pyridazine Core

    • A precursor pyridazine compound is formed through cyclization reactions involving appropriate dicarbonyl compounds and hydrazine derivatives.

  • Functionalization of Pyridazine

  • Synthesis of the Ethoxybenzenesulfonamide Moiety

    • Starting with a brominated aromatic compound, ethoxylation can be carried out under basic conditions.

    • The sulfonamide group is introduced through sulfonylation reactions using appropriate sulfonyl chlorides.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. Process optimization might include the use of catalytic agents, controlled temperature conditions, and solvent systems that maximize the efficiency of each reaction step.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound can undergo oxidation reactions, typically involving the pyridazine ring.

  • Reduction: : Reduction reactions might target the nitro or carbonyl groups if present in the compound.

  • Substitution: : Halogen substitution (especially bromine) and nucleophilic substitution on the ethoxy and sulfonamide groups can occur.

Common Reagents and Conditions:
  • Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

  • Reducing Agents: : Including sodium borohydride or lithium aluminium hydride for reduction reactions.

  • Nucleophiles: : Ammonia or amines for nucleophilic substitution reactions.

Major Products: The major products of these reactions depend on the reagents and conditions used. For instance, oxidative reactions may yield higher-order oxidized derivatives, while substitution reactions could result in various substituted analogs of the original compound.

Scientific Research Applications

This compound has notable applications across multiple fields:

  • Chemistry: : It serves as a building block for synthesizing more complex molecules.

  • Biology: : Its interactions with biological molecules are studied to understand enzyme functions or to design inhibitors.

  • Industry: : Used in the synthesis of specialty chemicals, dyes, and polymers due to its reactivity and functional groups.

Mechanism of Action

The mechanism by which 5-bromo-2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exerts its effects involves its binding to specific molecular targets. The pyridazine ring can interact with nucleic acids or proteins, influencing biochemical pathways. The sulfonamide group can mimic natural substrates of enzymes, acting as competitive inhibitors.

Comparison with Similar Compounds

Unique Features:

  • Substitution Pattern: : The specific bromine, ethoxy, and sulfonamide substitution on the benzene ring.

  • Pyridazine Ring: : Offering unique interactions compared to other heterocyclic compounds.

Similar Compounds:
  • 2-Ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide: : Lacking the bromine atom, altering its reactivity.

  • 5-Chloro-2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide: : Chlorine instead of bromine affects chemical properties and biological activity.

Properties

IUPAC Name

5-bromo-2-ethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O4S/c1-2-22-12-6-5-11(15)10-13(12)23(20,21)17-8-9-18-14(19)4-3-7-16-18/h3-7,10,17H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMIIJAVTSETJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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